molecular formula C26H20FN3O4S B4320766 ETHYL 5'-AMINO-6'-CYANO-1-[(2-FLUOROPHENYL)METHYL]-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE

ETHYL 5'-AMINO-6'-CYANO-1-[(2-FLUOROPHENYL)METHYL]-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE

Cat. No.: B4320766
M. Wt: 489.5 g/mol
InChI Key: CMNYKENWYPEWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5’-amino-6’-cyano-1-(2-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5’-amino-6’-cyano-1-(2-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate typically involves multi-step reactions. One common approach is the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This method allows for the formation of the spiro compound through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5’-amino-6’-cyano-1-(2-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Ethyl 5’-amino-6’-cyano-1-(2-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 5’-amino-6’-cyano-1-(2-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by either inhibiting or activating the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar compounds to ethyl 5’-amino-6’-cyano-1-(2-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate include other spiro compounds with indole and thieno[3,2-b]pyran ring systems. These compounds share similar structural features but may differ in their substituents, leading to variations in reactivity and applications. The uniqueness of ethyl 5’-amino-6’-cyano-1-(2-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5'-amino-6'-cyano-1-[(2-fluorophenyl)methyl]-2'-methyl-2-oxospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O4S/c1-3-33-24(31)20-14(2)35-22-21(20)34-23(29)17(12-28)26(22)16-9-5-7-11-19(16)30(25(26)32)13-15-8-4-6-10-18(15)27/h4-11H,3,13,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNYKENWYPEWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1OC(=C(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5'-AMINO-6'-CYANO-1-[(2-FLUOROPHENYL)METHYL]-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5'-AMINO-6'-CYANO-1-[(2-FLUOROPHENYL)METHYL]-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5'-AMINO-6'-CYANO-1-[(2-FLUOROPHENYL)METHYL]-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5'-AMINO-6'-CYANO-1-[(2-FLUOROPHENYL)METHYL]-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5'-AMINO-6'-CYANO-1-[(2-FLUOROPHENYL)METHYL]-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5'-AMINO-6'-CYANO-1-[(2-FLUOROPHENYL)METHYL]-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE

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